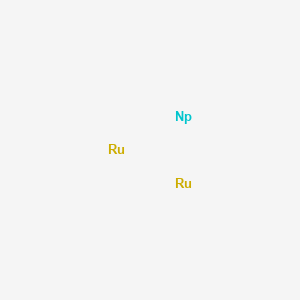
Neptunium--ruthenium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neptunium–ruthenium (1/2) is a compound formed by the combination of neptunium and ruthenium in a 1:2 ratio Neptunium is a radioactive actinide metal with the atomic number 93, while ruthenium is a transition metal with the atomic number 44
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of neptunium–ruthenium (1/2) typically involves the reaction of neptunium oxide with ruthenium chloride under controlled conditions. The reaction is carried out in a high-temperature furnace, where the neptunium oxide is reduced to neptunium metal, which then reacts with ruthenium chloride to form the desired compound.
Industrial Production Methods: Industrial production of neptunium–ruthenium (1/2) involves the use of advanced nuclear reactors and specialized facilities to handle the radioactive materials safely. The process includes the separation of neptunium from spent nuclear fuel, followed by its reaction with ruthenium in a controlled environment to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Neptunium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of neptunium and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Neptunium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands, typically using reagents like halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of neptunium–ruthenium (1/2) may result in the formation of neptunium dioxide and ruthenium tetroxide.
Aplicaciones Científicas De Investigación
Neptunium–ruthenium (1/2) has several scientific research applications, including:
Chemistry: The compound is used in studies related to the behavior of actinides and transition metals, providing insights into their chemical properties and reactivity.
Biology: Research on the biological effects of neptunium–ruthenium (1/2) helps in understanding the impact of radioactive materials on living organisms.
Medicine: The compound’s radioactive properties make it a potential candidate for use in radiotherapy and diagnostic imaging.
Industry: Neptunium–ruthenium (1/2) is used in the development of advanced materials for nuclear reactors and other high-tech applications.
Mecanismo De Acción
Neptunium–ruthenium (1/2) can be compared with other similar compounds, such as neptunium–platinum (1/2) and neptunium–palladium (1/2). These compounds share some similarities in their chemical behavior and applications but differ in their specific properties and reactivity. For example, neptunium–platinum (1/2) may exhibit different catalytic properties compared to neptunium–ruthenium (1/2), making it suitable for different industrial applications.
Comparación Con Compuestos Similares
- Neptunium–platinum (1/2)
- Neptunium–palladium (1/2)
- Neptunium–iridium (1/2)
Propiedades
Número CAS |
37347-41-4 |
|---|---|
Fórmula molecular |
NpRu2 |
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
neptunium;ruthenium |
InChI |
InChI=1S/Np.2Ru |
Clave InChI |
MSVFNPUBHHXWOX-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Np] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


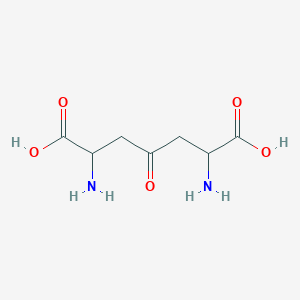
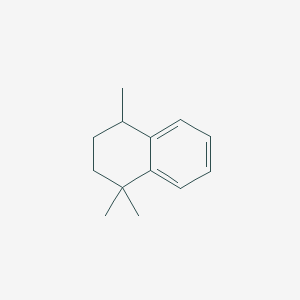
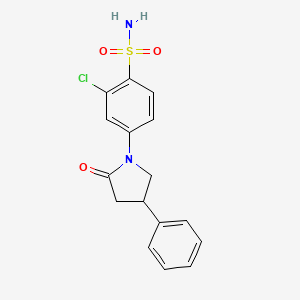
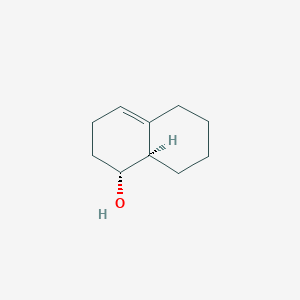
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
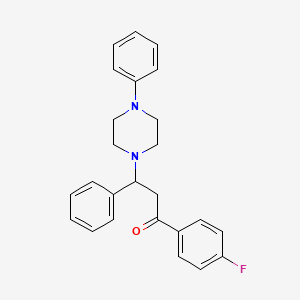
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

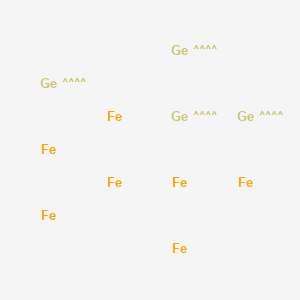
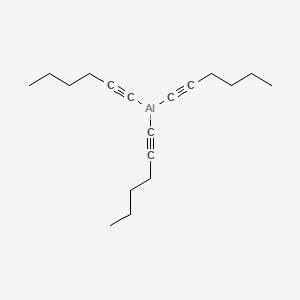


![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
